molecular formula C21H18N2O2S B11522724 (2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B11522724
M. Wt: 362.4 g/mol
InChI Key: LIDOIILJKUMCQF-SAPNQHFASA-N
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Description

The compound (2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile is a complex organic molecule that combines several functional groups, including a cyclohexylidene, a chromenyl, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl and thiazolyl intermediates:

    Synthesis of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure.

    Synthesis of the Thiazolyl Intermediate: The thiazolyl intermediate can be prepared by reacting a suitable α-haloketone with thiourea, leading to the formation of the thiazole ring.

These intermediates are then coupled under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylidene and thiazolyl moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the chromen-2-one and nitrile groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolyl ring. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structural features are conducive to interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The chromenyl and thiazolyl groups are known for their biological activities, which could be harnessed in drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of (2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chromenyl group can participate in π-π stacking interactions, while the thiazolyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile: Unique due to its combination of chromenyl and thiazolyl groups.

    (2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-oxazol-2-yl]ethanenitrile: Similar but with an oxazole ring instead of a thiazole ring.

    (2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-imidazol-2-yl]ethanenitrile: Contains an imidazole ring, offering different electronic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

(2E)-2-(3-methylcyclohexylidene)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C21H18N2O2S/c1-13-5-4-7-14(9-13)17(11-22)20-23-18(12-26-20)16-10-15-6-2-3-8-19(15)25-21(16)24/h2-3,6,8,10,12-13H,4-5,7,9H2,1H3/b17-14+

InChI Key

LIDOIILJKUMCQF-SAPNQHFASA-N

Isomeric SMILES

CC1CCC/C(=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)/C1

Canonical SMILES

CC1CCCC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1

Origin of Product

United States

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